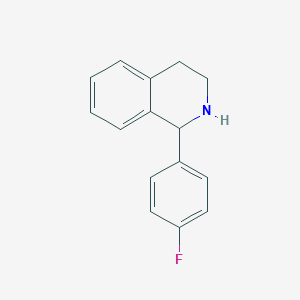

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPFRVUDEFFJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561526 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-34-2 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, a key structural motif in medicinal chemistry. The 1-aryl-tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] This guide will focus on two of the most robust and widely employed synthetic strategies: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. Each pathway will be discussed in detail, including mechanistic insights, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents incorporating the this compound core.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of new pharmaceuticals, with applications ranging from antihypertensives to skeletal muscle relaxants.[1] The introduction of an aryl substituent at the C1 position, particularly a fluorinated phenyl group, can significantly modulate the pharmacological profile of the resulting molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic properties. Consequently, the efficient and reliable synthesis of this compound is of considerable interest to the drug discovery community.

This guide will provide a detailed exploration of two classical and effective methods for the construction of this key intermediate:

-

Pathway 1: The Bischler-Napieralski Reaction - A two-step sequence involving the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, followed by reduction to the desired tetrahydroisoquinoline.[2]

-

Pathway 2: The Pictet-Spengler Reaction - A condensation reaction between a β-phenylethylamine and an aldehyde, followed by an acid-catalyzed ring closure to directly form the tetrahydroisoquinoline ring system.[3]

For each pathway, we will delve into the underlying chemical principles, provide detailed and verifiable experimental procedures, and present the information in a clear and accessible format, including visual diagrams and data tables.

Pathway 1: The Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4] This intramolecular electrophilic aromatic substitution is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2] The resulting dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline.

Mechanistic Overview

The reaction proceeds through the initial formation of an N-acyliminium ion intermediate. The electron-rich aromatic ring of the phenylethyl group then attacks this electrophilic species, leading to cyclization and the formation of the dihydroisoquinoline ring. The presence of electron-donating groups on the aromatic ring can facilitate this reaction.[5]

Diagram 1: Bischler-Napieralski Reaction Mechanism

A simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocol

Step 1a: Synthesis of N-(2-phenylethyl)-4-fluorobenzamide

This initial step involves the acylation of phenethylamine with 4-fluorobenzoyl chloride.

| Reagent/Solvent | Molar Equiv. | Molecular Weight | Amount |

| Phenethylamine | 1.0 | 121.18 g/mol | 12.12 g |

| 4-Fluorobenzoyl chloride | 1.05 | 158.56 g/mol | 16.65 g |

| Triethylamine | 1.1 | 101.19 g/mol | 11.13 g |

| Dichloromethane (DCM) | - | - | 200 mL |

Procedure:

-

To a solution of phenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) dropwise.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization from ethanol/water.

Step 1b: Bischler-Napieralski Cyclization

The synthesized amide is then cyclized to form the dihydroisoquinoline intermediate.

| Reagent/Solvent | Molar Equiv. | Molecular Weight | Amount |

| N-(2-phenylethyl)-4-fluorobenzamide | 1.0 | 243.28 g/mol | 24.33 g |

| Phosphorus oxychloride (POCl₃) | 3.0 | 153.33 g/mol | 46.0 g |

| Toluene | - | - | 250 mL |

Procedure:

-

To a solution of N-(2-phenylethyl)-4-fluorobenzamide (1.0 eq) in dry toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-(4-Fluorophenyl)-3,4-dihydroisoquinoline.

Step 1c: Reduction to this compound

The final step is the reduction of the dihydroisoquinoline intermediate.

| Reagent/Solvent | Molar Equiv. | Molecular Weight | Amount |

| 1-(4-Fluorophenyl)-3,4-dihydroisoquinoline | 1.0 | 225.27 g/mol | 22.53 g |

| Sodium borohydride (NaBH₄) | 1.5 | 37.83 g/mol | 5.67 g |

| Methanol | - | - | 200 mL |

Procedure:

-

Dissolve the crude 1-(4-Fluorophenyl)-3,4-dihydroisoquinoline (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Pathway 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a more direct, one-pot synthesis of tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone.[3] For the synthesis of this compound, phenethylamine is reacted with 4-fluorobenzaldehyde in the presence of a strong acid catalyst.

Mechanistic Overview

The reaction begins with the formation of a Schiff base from the condensation of phenethylamine and 4-fluorobenzaldehyde. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich phenyl ring of the phenethylamine moiety then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[6]

Diagram 2: Pictet-Spengler Reaction Mechanism

A simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocol

| Reagent/Solvent | Molar Equiv. | Molecular Weight | Amount |

| Phenethylamine | 1.0 | 121.18 g/mol | 12.12 g |

| 4-Fluorobenzaldehyde | 1.1 | 124.11 g/mol | 13.65 g |

| Trifluoroacetic acid (TFA) | - | - | 100 mL |

Procedure:

-

To a solution of phenethylamine (1.0 eq) in trifluoroacetic acid (TFA) at room temperature, add 4-fluorobenzaldehyde (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully pour it into an ice-water mixture.

-

Basify the solution to pH 9-10 with a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Summary and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₄FN |

| Molecular Weight | 227.28 g/mol |

| Appearance | Solid |

| CAS Number | 120086-34-2 |

Expected Spectroscopic Data:

-

¹H NMR: Characteristic signals for the aromatic protons of the tetrahydroisoquinoline and the 4-fluorophenyl rings, as well as the aliphatic protons of the tetrahydroisoquinoline core.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the fused ring system and the fluorinated phenyl group. The carbon attached to the fluorine will show a characteristic coupling constant.

-

Mass Spectrometry (MS): A molecular ion peak (M+) corresponding to the calculated molecular weight.

Conclusion

This technical guide has detailed two reliable and well-established synthetic routes for the preparation of this compound. The Bischler-Napieralski reaction, followed by reduction, offers a robust, multi-step approach, while the Pictet-Spengler reaction provides a more direct, one-pot synthesis. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The provided experimental protocols and mechanistic insights are intended to equip researchers in drug development and medicinal chemistry with the necessary information to confidently synthesize this valuable molecular scaffold.

References

- Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspart

- This compound AldrichCPR 120086-34-2. Sigma-Aldrich.

- Pictet–Spengler reaction. Grokipedia.

- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

- Bischler-Napieralski Reaction. J&K Scientific LLC.

- Pictet–Spengler reaction. Wikipedia.

- Pictet-Spengler reaction. chemeurope.com.

- Bischler–Napieralski reaction. Wikipedia.

- Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted

- Bischler-Napieralski Reaction. Organic Chemistry Portal.

- Pictet-Spengler Reaction. Name-Reaction.com.

- Bischler-Napieralski Reaction. YouTube.

- Pictet-Spengler Reaction. J&K Scientific LLC.

- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost

- This compound - CAS:120086-34-2. Sunway Pharm Ltd.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv

- ChemInform Abstract: The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors.

- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.

- Sodium borohydride, Sodium tetrahydrobor

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- Synthesis of N-(2-fluorophenyl)acetamide. PrepChem.com.

- CAS NO. 120086-34-2 | this compound. Arctom.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. OUCI.

- 2-(4-Fluorophenyl)

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central.

- Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...).

- (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.

Sources

"physicochemical properties of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline"

An In-depth Technical Guide: Physicochemical Properties of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a 4-fluorophenyl substituent at the 1-position significantly modulates the molecule's properties, making this compound (CAS: 120086-34-2) a compound of interest for drug discovery and development. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[3] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. It further outlines authoritative, step-by-step experimental protocols for the empirical determination of key parameters essential for drug development, such as lipophilicity, solubility, and pKa. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the characterization and application of novel THIQ analogues.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The THIQ nucleus is widely recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This versatility has led to the development of THIQ-based compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-cancer, anti-HIV, and neuroprotective effects.[1][4][5] The addition of an aryl group at the C1 position, as seen in 1-phenyl-THIQ derivatives, often imparts potent and specific bioactivities, such as tubulin polymerization inhibition.[6]

The specific subject of this guide, this compound, combines this privileged core with a strategically placed fluorine atom. In modern medicinal chemistry, fluorine is not merely a halogen substituent but a functional tool used to fine-tune a molecule's properties. Its high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrogen-bonding interactions.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and provide expert-guided predictions for its key drug-like properties.

Core Compound Identifiers

The foundational data for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 120086-34-2 | [7][8] |

| Molecular Formula | C₁₅H₁₄FN | [8] |

| Molecular Weight | 227.28 g/mol | [8] |

| Physical Form | Solid | |

| Canonical SMILES | C1C(C2=CC=CC=C2CN1)C3=CC=C(C=C3)F | |

| InChI Key | MKPFRVUDEFFJHS-UHFFFAOYSA-N |

Predicted Physicochemical Properties and Their Significance

The following properties are critical for assessing a compound's potential as a drug candidate. The values for the parent THIQ scaffold are provided for comparison to illustrate the expected influence of the 4-fluorophenyl group.

| Property | Predicted Value (1-(4-F-Ph)-THIQ) | Experimental Value (Parent THIQ) | Significance in Drug Development |

| Melting Point (°C) | >100 (Estimated based on similar solids) | < -15 °C (Liquid)[9][10] | Purity assessment, solid-state stability, and formulation development. |

| logP (Lipophilicity) | ~3.5 - 4.0 | 1.6 (Computed)[9] | Governs membrane permeability, protein binding, and solubility. The addition of the fluorophenyl group is expected to significantly increase lipophilicity. |

| Aqueous Solubility | Low | 20 g/L[11][12] | Crucial for bioavailability and formulation. Increased lipophilicity typically leads to lower aqueous solubility. |

| pKa (Basic) | ~8.5 - 9.0 | 9.36 (Predicted)[13] | Determines the ionization state at physiological pH (7.4), which impacts solubility, absorption, and target binding. The electron-withdrawing nature of the fluoro-aromatic ring may slightly decrease the basicity of the secondary amine compared to the parent THIQ. |

Synthesis and Spectroscopic Characterization Workflow

Confirming the identity and purity of the target compound is a prerequisite for any further study. A common and effective method for synthesizing 1-aryl-THIQ derivatives is the Pictet-Spengler reaction .[14] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization reaction promoted by an acid catalyst.

General Synthetic Pathway

The logical flow for the synthesis and confirmation of this compound is outlined below.

Caption: General workflow for synthesis and analytical confirmation.

Expected Spectroscopic Signatures

-

Mass Spectrometry (MS): In ESI-MS, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 228.29. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[15]

-

¹H NMR Spectroscopy: The spectrum will be complex but informative. Key expected signals include multiplets for the aliphatic protons of the tetrahydroisoquinoline core (typically between 2.5-4.5 ppm), distinct aromatic signals for the two benzene rings (between 6.8-7.5 ppm), and a signal for the secondary amine proton (-NH), which may be broad and its chemical shift solvent-dependent.[16]

-

¹³C NMR Spectroscopy: The spectrum should show 15 distinct carbon signals (unless there is accidental overlap), with aliphatic signals in the 25-60 ppm range and aromatic signals in the 115-150 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).[17]

-

¹⁹F NMR Spectroscopy: This is a crucial and simple experiment that should show a single signal for the fluorine atom on the phenyl ring, confirming its presence.

Authoritative Protocols for Physicochemical Profiling

To overcome the lack of published experimental data, this section provides robust, self-validating protocols for determining the most critical physicochemical parameters.

Protocol: Lipophilicity (LogD₇.₄) Determination by HPLC

Causality: Measuring lipophilicity is essential as it governs a drug's ability to cross biological membranes. The LogD at pH 7.4 is more physiologically relevant than LogP for ionizable compounds like our target molecule. This HPLC method is chosen for its high throughput and reproducibility over the traditional shake-flask method. The workflow relies on a strong correlation between a compound's retention time on a C18 column and its known lipophilicity.

Workflow Diagram:

Caption: HPLC workflow for LogD determination.

Step-by-Step Methodology:

-

System Preparation: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase consists of an aqueous buffer at pH 7.4 (e.g., phosphate-buffered saline) and an organic solvent (e.g., acetonitrile).

-

Calibration: Prepare a set of 5-7 calibration standards with well-documented LogP values spanning a range that includes the predicted value of the test compound.

-

Gradient Elution: Run a fast linear gradient (e.g., 5% to 95% acetonitrile over 5-10 minutes) for each standard and the test compound.

-

Data Acquisition: Record the retention time (tR) for each compound. Also, determine the column dead time (t₀) by injecting a non-retained marker like uracil.

-

Calculation:

-

Calculate the capacity factor, k', for each compound: k' = (tR - t₀) / t₀.

-

Plot the known LogP values of the standards against their calculated log(k').

-

Perform a linear regression to obtain a calibration curve (R² should be >0.98 for a valid assay).

-

Using the log(k') of the test compound, interpolate its LogD₇.₄ value from the calibration curve.

-

Protocol: Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, a critical parameter for predicting oral absorption and designing formulations. The shake-flask method, though low-throughput, is the gold standard because it allows the system to reach equilibrium, providing a more accurate value than kinetic methods which can overestimate solubility by detecting metastable forms.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations. The resulting concentration is the thermodynamic solubility.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa dictates the charge state of a molecule at a given pH. For a basic compound like this compound, knowing the pKa is vital to predict its behavior in the acidic environment of the stomach versus the neutral pH of the intestines and blood. Potentiometric titration is a direct and highly accurate method that measures the pH change of a solution as a titrant is added, allowing for precise pKa calculation.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette for precise titrant delivery.

-

Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point (where half of the basic compound has been neutralized). Specialized software is typically used to calculate the pKa from the derivative of the titration curve, which shows a maximum at the equivalence point.

Conclusion and Future Outlook

This compound is a molecule with significant potential, built upon a scaffold of proven pharmacological relevance. This guide has consolidated its core molecular identifiers and provided a framework for understanding its key physicochemical properties. While definitive experimental data remains to be broadly published, the authoritative protocols detailed herein provide a clear and robust pathway for researchers to perform this essential characterization. The empirical determination of properties such as LogD, aqueous solubility, and pKa is a non-negotiable step in the progression of any compound from a laboratory curiosity to a viable drug candidate. These parameters are the foundation upon which all subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are built, ultimately dictating the compound's success in the drug development pipeline.

References

- A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chrom

- This compound AldrichCPR 120086-34-2. Sigma-Aldrich.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Deriv

- Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. PubChem.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4. ChemicalBook.

- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Biological Activities of Tetrahydroisoquinolines Derivatives.

- This compound. Arctom.

- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz

- 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. ChemicalBook.

- This compound - CAS:120086-34-2. Sunway Pharm Ltd.

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.

- 1,2,3,4-tetrahydroisoquinoline hydrochloride(14099-81-1) 1 h nmr. ChemicalBook.

- 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation.

- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

- Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489).

- 1,2,3,4-tetrahydroisoquinoline - 91-21-4, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. This compound - CAS:120086-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489) [hmdb.ca]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 13. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 15. jsbms.jp [jsbms.jp]

- 16. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. The structure of this molecule, featuring a 1-aryl-tetrahydroisoquinoline scaffold, suggests potential interactions with several key central nervous system (CNS) targets. The presence of a 4-fluorophenyl group may enhance binding affinity and improve metabolic stability, making it a promising candidate for drug discovery.[1] This document outlines a systematic approach to characterize its pharmacological profile, from initial receptor screening to in vivo functional assessment.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][3][4] Extensive research on 1-aryl-THIQ derivatives has revealed their propensity to bind with high affinity to dopamine, serotonin, and sigma receptors, making these the primary targets for our investigation.[5][6][7][8][9][10][11][12][13]

Part 1: Primary Target Prioritization and Initial Screening

Based on the established pharmacology of the 1-aryl-tetrahydroisoquinoline class, the initial investigation will focus on three primary target families: Dopamine, Serotonin, and Sigma receptors. A broad radioligand binding screen is the logical first step to identify which of these receptors the compound binds to with the highest affinity.

Proposed Primary Targets

-

Dopamine Receptors (D₂-like family): The D₂, D₃, and D₄ receptors are key targets for antipsychotic and neurological drugs. The THIQ scaffold is a well-established D₃ receptor ligand.[5][6][7][8][9]

-

Serotonin Receptors (5-HT₁ₐ and 5-HT₇): These receptors are implicated in mood disorders and cognition. THIQ derivatives have shown significant affinity for the 5-HT₁ₐ receptor.[10] The 5-HT₇ receptor is also a plausible target given its structural similarities to other biogenic amine receptors.[11]

-

Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are involved in a wide range of cellular functions and are targets for novel psychotropic drugs. The THIQ moiety is known to interact with sigma receptors.[5][12][13]

Experimental Protocol: Broad Radioligand Binding Assay Screen

This initial screen will determine the binding affinity (Kᵢ) of this compound across a panel of receptors.

Methodology:

-

Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₇, σ₁, and σ₂).

-

Radioligand Selection: Choose a suitable high-affinity radioligand for each receptor target (e.g., [³H]Spiperone for D₂, [³H]-(+)-Pentazocine for σ₁).

-

Assay Buffer Preparation: Prepare a buffer solution appropriate for each receptor binding assay, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kₔ, and a range of concentrations of the test compound (this compound).

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).

-

Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

-

-

Harvesting and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Initial Binding Affinity Profile

The results of the binding screen should be summarized in a clear and concise table.

| Receptor Target | Radioligand | Kᵢ (nM) of this compound |

| Dopamine D₂ | [³H]Spiperone | Experimental Value |

| Dopamine D₃ | [³H]Spiperone | Experimental Value |

| Dopamine D₄ | [³H]Spiperone | Experimental Value |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Experimental Value |

| Serotonin 5-HT₇ | [³H]5-CT | Experimental Value |

| Sigma σ₁ | -Pentazocine | Experimental Value |

| Sigma σ₂ | [³H]DTG | Experimental Value |

Part 2: Functional Characterization at High-Affinity Targets

Once high-affinity targets (e.g., Kᵢ < 100 nM) are identified from the initial screen, the next crucial step is to determine the functional activity of this compound at these receptors. This involves assessing whether the compound acts as an agonist, antagonist, or inverse agonist.

Rationale for Functional Assays

Binding affinity alone does not predict the physiological response. A compound can bind to a receptor and activate it (agonist), block its activation by the endogenous ligand (antagonist), or reduce its basal activity (inverse agonist). Functional assays are therefore essential to understand the compound's true mechanism of action.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

Dopamine and serotonin receptors are G-protein coupled receptors (GPCRs). Their activation leads to downstream signaling events that can be measured.

Methodology for Gᵢ-Coupled Receptors (e.g., D₂, D₃, D₄, 5-HT₁ₐ):

These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Cell Culture: Use a stable cell line expressing the receptor of interest (e.g., CHO-K1 or HEK293).

-

cAMP Accumulation Assay:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To determine agonist activity , treat the cells with increasing concentrations of this compound and measure cAMP levels.

-

To determine antagonist activity , pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist (e.g., dopamine for D₂ receptors).

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP levels against the log of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

For antagonist activity, plot the response to the standard agonist against the log of the test compound concentration to determine the IC₅₀, from which the Kₑ (equilibrium dissociation constant) can be calculated.

-

Methodology for Gₛ-Coupled Receptors (e.g., 5-HT₇):

These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. The protocol is similar to the Gᵢ-coupled receptor assay, but an increase in cAMP is expected upon agonist stimulation.

Visualization: GPCR Signaling Pathway

Caption: Simplified G-protein coupled receptor signaling pathways.

Data Presentation: Functional Activity Summary

| Receptor Target | Functional Assay | Activity Profile | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of standard agonist) |

| Dopamine D₂ | cAMP | e.g., Antagonist | Experimental Value | N/A |

| Serotonin 5-HT₁ₐ | cAMP | e.g., Agonist | Experimental Value | Experimental Value |

| Serotonin 5-HT₇ | cAMP | e.g., Antagonist | Experimental Value | N/A |

Part 3: In Vivo Pharmacological Profiling

Following in vitro characterization, it is essential to assess the effects of this compound in a living organism. In vivo studies can provide insights into the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), brain penetration, and behavioral effects, which can help to validate the in vitro findings.

Rationale for In Vivo Studies

In vivo experiments are critical to bridge the gap between molecular activity and potential therapeutic effects. Behavioral models in rodents are well-established for probing the function of the dopaminergic and serotonergic systems.

Experimental Workflow: In Vivo Behavioral Assays

Caption: General workflow for in vivo pharmacological profiling.

Experimental Protocols: Selected Behavioral Models

For Dopamine D₂/D₃ Receptor Activity:

-

Locomotor Activity:

-

Acclimate rodents (mice or rats) to open-field arenas.

-

Administer this compound at various doses.

-

Record locomotor activity (distance traveled, rearing, etc.) using automated tracking systems.

-

Rationale: D₂/D₃ antagonists typically reduce locomotor activity, while agonists can have biphasic effects. This assay can also be used to test for antagonism by pre-treating with the test compound followed by a dopamine agonist like apomorphine.

-

-

Catalepsy Test:

-

Administer the test compound.

-

At set time points, place the animal's forepaws on a raised bar.

-

Measure the time it takes for the animal to remove its paws.

-

Rationale: D₂ receptor blockade is strongly associated with the induction of catalepsy, a measure of extrapyramidal side effects.

-

For Serotonin 5-HT₁ₐ Receptor Activity:

-

Forced Swim Test (FST):

-

Administer the test compound.

-

Place the animal in a cylinder of water from which it cannot escape.

-

Record the duration of immobility.

-

Rationale: This is a common screening test for antidepressant-like activity. 5-HT₁ₐ agonists are known to decrease immobility time.

-

-

Elevated Plus Maze (EPM):

-

Administer the test compound.

-

Place the animal in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Record the time spent in and the number of entries into the open and closed arms.

-

Rationale: This test assesses anxiety-like behavior. Anxiolytic compounds, including 5-HT₁ₐ agonists, typically increase the time spent in the open arms.

-

Part 4: Secondary Target and Off-Target Liability Assessment

While the primary focus is on the most probable targets, a comprehensive understanding of the mechanism of action requires investigating potential secondary targets and off-target effects. This is crucial for predicting potential side effects and understanding the full pharmacological spectrum of the compound.

Proposed Secondary Targets

-

NMDA Receptors: Some 1-aryl-THIQ derivatives have shown affinity for the NMDA receptor ion channel.[14]

-

Adrenergic Receptors: Weak interactions with beta-adrenoceptors have been reported for some THIQ analogs.[15][16]

A broader receptor panel screen (e.g., a commercial service like the Psychoactive Drug Screening Program - PDSP) would be highly informative to identify any unexpected interactions.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for guiding future drug development efforts and understanding its therapeutic potential.

References

-

Chibale, K., et al. (2014). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation. RSC Advances, 4(92), 50577-50586. Available from: [Link]

-

Yadav, P. N., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available from: [Link]

-

Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. Available from: [Link]

-

Aher, A. A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(8), 814-819. Available from: [Link]

-

Aher, A. A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available from: [Link]

-

Hofgen, N., et al. (2004). Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. ChemBioChem, 5(4), 508-518. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12087-12117. Available from: [Link]

-

Bojarski, A. J., & Mokrosz, M. J. (1999). 1,2,3,4-tetrahydroisoquinoline Derivatives; Lipophilicity Evaluation vs. 5-HT1A Receptor Affinity. Pharmazie, 54(11), 828-830. Available from: [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(30), 27129-27142. Available from: [Link]

-

Chibale, K., et al. (2014). ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ResearchGate. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]

-

Li, M., et al. (2021). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 11(10), 3127-3141. Available from: [Link]

-

Gacar, N., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. Available from: [Link]

-

Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(10), 4335-4347. Available from: [Link]

-

Gacar, N., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available from: [Link]

-

Schepmann, D., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-1010. Available from: [Link]

-

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. MySkinRecipes. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

Sources

- 1. 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 10. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unito.it [iris.unito.it]

- 14. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Potential Biological Activities of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and potential biological activities of the synthetic compound 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This molecule belongs to the broader class of 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs), a scaffold of significant interest in medicinal chemistry due to its presence in various natural products and its diverse pharmacological properties. The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to unique biological activities. This document will synthesize the available scientific literature to provide a comprehensive overview of its known and potential interactions with biological systems, detailed experimental protocols for its study, and an exploration of its therapeutic potential.

Synthetic Pathways to this compound

The synthesis of 1-aryl-tetrahydroisoquinolines is a well-established area of organic chemistry, with two primary methods being the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[1][2] For the synthesis of our target molecule, this would involve the reaction of 2-phenylethylamine with 4-fluorobenzaldehyde.

Conceptual Workflow for Pictet-Spengler Synthesis:

Caption: Pictet-Spengler reaction workflow for this compound synthesis.

Detailed Protocol for Pictet-Spengler Synthesis:

A representative procedure for the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which can be adapted for the target molecule, involves the following steps[3]:

-

Reactant Mixture: To a solution of the appropriate β-phenylethylamine (1 equivalent) in a suitable solvent such as trifluoroacetic acid, add the substituted benzaldehyde (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, for example, by boiling in trifluoroacetic acid.[3]

-

Work-up: After cooling, the reaction mixture is poured into an ice-water mixture and basified with a suitable base (e.g., ammonium hydroxide).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., chloroform).

-

Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

The Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate.[4][5] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Conceptual Workflow for Bischler-Napieralski Synthesis:

Caption: Bischler-Napieralski reaction workflow for this compound synthesis.

Detailed Protocol for Bischler-Napieralski Synthesis:

A general procedure for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which can be adapted, is as follows[6]:

-

Amide Formation: React β-phenylethylamine with 4-fluorobenzoyl chloride in the presence of a base to form N-phenethyl-4-fluorobenzamide.

-

Cyclization: Treat the amide with a dehydrating agent like polyphosphoric acid at an elevated temperature to induce cyclization to the corresponding 1-(4-fluorophenyl)-3,4-dihydroisoquinoline.

-

Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent such as sodium borohydride in a suitable solvent (e.g., methanol) to yield this compound.

-

Purification: The final product is purified using standard techniques like crystallization or column chromatography.

Potential Biological Activities and Pharmacological Profile

The 1-aryl-THIQ scaffold is known to interact with a variety of biological targets. The introduction of the 4-fluoro substituent can modulate these interactions. While specific binding data for this compound is limited in the public domain, we can infer its potential activities based on studies of closely related analogs.

Central Nervous System (CNS) Activity

Derivatives of 1-aryl-THIQ have shown significant affinity for dopamine receptors, particularly the D3 subtype.[4] For instance, certain substituted THIQs have been identified as having high D3 receptor affinity (pKi of 8.4) and selectivity over the D2 receptor.[4] However, in one study, a THIQ derivative containing a 4-fluorophenyl arylamide motif was found to be devoid of affinity at all dopamine receptors tested.[7] This suggests that the specific substitution pattern is critical for dopamine receptor binding and that the 4-fluorophenyl group at the 1-position may not be optimal for this particular interaction.

Dopamine D2 Receptor Signaling Pathway:

Caption: Simplified schematic of the inhibitory dopamine D2 receptor signaling pathway.

1,2,3,4-Tetrahydroisoquinoline derivatives have also been identified as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[8] The affinity and functional activity are influenced by the nature of the substituents on the THIQ core and the length of the alkyl chain connecting to other moieties.[8] Active ligands in this class have been shown to act as agonists or partial agonists at postsynaptic 5-HT1A receptors.[8]

Serotonin 5-HT1A Receptor Signaling Pathway:

Caption: Simplified schematic of the inhibitory serotonin 5-HT1A receptor signaling pathway.

The sigma-1 receptor, a unique intracellular chaperone protein, is another potential target for THIQ derivatives. These receptors are implicated in a variety of neurological and psychiatric conditions.[9] The interaction with sigma receptors can modulate calcium signaling and cellular stress responses.

Sigma-1 Receptor Signaling Pathway:

Caption: Simplified schematic of the sigma-1 receptor signaling mechanism.

Certain 1-aryl-THIQ derivatives have been evaluated for their affinity to the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[9] For example, an (S)-configured THIQ derivative with a 2-methylphenyl substituent at the 1-position showed high affinity with a Ki value of 0.0374 µM.[9] This suggests that this compound could also exhibit activity as an NMDA receptor antagonist, which has implications for its potential as a neuroprotective agent.

NMDA Receptor Signaling Pathway:

Caption: Simplified schematic of the NMDA receptor activation and signaling pathway.

Given the potential for NMDA receptor antagonism, it is plausible that this compound could possess anticonvulsant properties. Studies on related THIQ derivatives have shown protective action in various experimental seizure models, including maximal electroshock seizures and pentylenetetrazol-induced seizures.[10]

Anticancer Activity: Tubulin Polymerization Inhibition

Quantitative Data on Related Compounds:

While specific IC50 values for this compound are not available in the reviewed literature, the following table presents data for other 1-aryl-THIQ derivatives to illustrate the potential potency of this class of compounds.

| Compound Class | Biological Target/Activity | Reported Activity (IC50/Ki) | Reference |

| 1-Aryl-THIQ derivative | NMDA Receptor | Ki = 0.0374 µM | [9] |

| Substituted THIQ | Dopamine D3 Receptor | pKi = 8.4 | [4] |

| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization Inhibition | Potent inhibitors | [11] |

| N-acetyl-THIQ derivative | Anticonvulsant Activity | Protective in MES and PTZ models | [10] |

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, a series of in vitro and in vivo assays are necessary.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for specific receptor targets.

General Protocol for Radioligand Binding Assay (adapted for Dopamine D2, Serotonin 5-HT1A, and Sigma-1 Receptors):

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

-

Assay Buffer: Use a suitable buffer system for the specific receptor (e.g., Tris-HCl with co-factors).

-

Incubation: In a microplate, combine the membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-(+)-pentazocine for sigma-1), and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Tubulin Polymerization Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the polymerization of tubulin into microtubules.

Fluorescence-Based Assay Protocol:

-

Reagents: Use purified tubulin protein, a fluorescence reporter that binds to polymerized microtubules, and appropriate buffers containing GTP.

-

Reaction Setup: In a microplate, add the tubulin solution, the fluorescent reporter, and varying concentrations of the test compound.

-

Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring: Measure the increase in fluorescence over time using a microplate reader.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the test compound indicates inhibition of tubulin polymerization. Calculate the IC50 value from the dose-response curve.

In Vivo Models for Anticonvulsant Activity

Objective: To evaluate the anticonvulsant effects of the test compound in animal models of epilepsy.

Maximal Electroshock (MES) Seizure Model:

-

Animal Model: Use mice or rats.

-

Drug Administration: Administer the test compound at various doses via a suitable route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined time, induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).

Future Directions and Therapeutic Potential

The available evidence, though indirect for the specific molecule, suggests that this compound warrants further investigation for a range of potential therapeutic applications. Its structural similarity to known bioactive compounds makes it a candidate for drug discovery programs targeting CNS disorders and cancer.

Key areas for future research include:

-

Comprehensive Pharmacological Profiling: Systematic screening of this compound against a broad panel of receptors, ion channels, and enzymes to fully elucidate its pharmacological profile and identify its primary targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to understand the impact of the 4-fluoro substitution and to optimize potency and selectivity for desired targets.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of diseases such as Parkinson's disease, depression, schizophrenia, epilepsy, and various cancers to assess its therapeutic potential.

-

Pharmacokinetic and Toxicological Evaluation: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, to assess its drug-like properties.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.

- Decker, H. (1913). Über die Synthese des Dehydro-laudanosins und des Laudanins. Justus Liebigs Annalen der Chemie, 395(2-3), 299-323.

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of N-(β-Phenylethyl)imines. The Journal of Organic Chemistry, 64(2), 611–617.

- Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179-184.

- Saparbaeva, G. S., Zhumagalieva, T. S., & Fazylov, S. D. (2018). Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs.

- Klinder, K., Gschaidmeier, H., & Brückner, R. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European journal of medicinal chemistry, 41(8), 1003-1010.

- IJSTR. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- van der Westhuizen, C., Malan, S. F., & van Zyl, R. L. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 40, 127958.

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

- Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332.

-

PubMed. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Retrieved from [Link]

- Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 7(4), 685-692.

- Acker, T. M., et al. (2018). The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors. ACS chemical neuroscience, 9(9), 2356-2371.

- Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical reviews, 108(5), 1614-1641.

- Al-Hiari, Y. M., et al. (2012). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 5(1).

- Google Patents. (n.d.). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

PubMed. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Retrieved from [Link]

- Rana, A., et al. (2023). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry.

- Wlaź, P., et al. (2010). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Pharmacological Reports, 62(6), 1041-1050.

- Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Current medicinal chemistry, 20(3), 393-404.

- Newman-Tancredi, A., et al. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. Pharmacology & therapeutics, 226, 107937.

- De Sarro, G., et al. (2001). Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. Pharmacology Biochemistry and Behavior, 69(3-4), 433-441.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

- Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278.

- Li, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462.

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

"NMR and mass spectrometry data for 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline"

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Introduction: The Significance of the 1-Aryl-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure is a key component in a vast array of alkaloids and synthetic compounds exhibiting significant biological activities, including antitumor, antimicrobial, and neurological effects.[1][2][3] The introduction of an aryl substituent at the C1 position, as in this compound, creates a chiral center and provides a critical pharmacophore for interaction with biological targets. The fluorine atom on the phenyl ring serves as a valuable probe for studying molecular interactions and can significantly influence the compound's metabolic stability and binding affinity.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships behind the observed spectral features. The protocols and interpretations herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for the characterization of this important class of molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the standard numbering convention used throughout this guide.

Caption: Figure 2. Proposed primary fragmentation pathway in EI-MS.

Part 3: Experimental Protocols

To ensure data quality and reproducibility, standardized experimental protocols are essential. The following sections outline proven methodologies for acquiring high-quality NMR and MS data for the target compound.

Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes to the sample.

-

Shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).

-

Calibrate the 90° pulse width for each nucleus.

-

-

¹H NMR Experiment:

-

Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16 scans.

-

Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to δ 0.00 ppm.

-

-

¹³C{¹H} NMR Experiment (Proton Decoupled):

-

Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024 scans (or more, depending on concentration).

-

Processing: Apply a line broadening factor of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the CDCl₃ solvent peak to δ 77.16 ppm.

-

-

¹⁹F NMR Experiment:

-

Acquisition Parameters: Spectral width of 200 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, 64 scans.

-

Processing: Apply a line broadening factor of 0.5 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference using an external standard (e.g., CFCl₃ at δ 0.00 ppm) or an internal standard if available.

-

Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

For direct infusion ESI-MS, dilute the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

For EI-MS, a direct insertion probe or GC-MS can be used. For GC-MS, prepare a 100 µg/mL solution in a suitable solvent like dichloromethane.

-

-

Instrument Setup (Q-TOF or GC-MS):

-

Mass Calibration: Calibrate the mass analyzer using a known calibration standard (e.g., sodium formate for ESI, PFTBA for EI) to ensure high mass accuracy.

-

EI-MS (via GC-MS):

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). Set a temperature program from 100 °C to 280 °C at 10 °C/min.

-

MS Conditions: Electron energy of 70 eV. Scan range of m/z 40-500.

-

-

ESI-MS (for accurate mass):

-

Source Conditions: Positive ion mode. Capillary voltage ~3.5 kV, cone voltage ~30 V.

-

Acquisition: Scan range m/z 50-500. For accurate mass measurement, use a lock mass to correct for any drift during the acquisition.

-

-

-

Data Analysis:

Caption: Figure 3. Integrated workflow for spectroscopic analysis.

Conclusion

The structural characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the covalent framework, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns rooted in the molecule's inherent chemical stability and reactivity. The data and protocols presented in this guide offer a comprehensive and authoritative resource for scientists engaged in the synthesis, discovery, and development of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.

References

-

Schröter, D., Gnann, C., Schepmann, D., Gessner, G. V., Würthwein, E. U., Wünsch, B., & Koop, C. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. [Link]

-

ResearchGate. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]

-

Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of the Mass Spectrometry Society of Japan. [Link]

-

Eaborn, C., Harrison, M. R., Kapoor, P. N., & Walton, D. R. M. (1973). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Journal of Organometallic Chemistry. [Link]

-

Srivastava, V., Kumar, A., & Siddiqui, S. (2016). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Phenyl group. [Link]

-

Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Sang, Z., Li, Y., & Cui, Y. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

Pisaneschi, F., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

Rakita, P. E., Worsham, L. S., & Srebro, J. P. (1971). Fluorine-19 substituent chemical shifts of fluorophenylsilanes. Substituent effects on silicon. Journal of the American Chemical Society. [Link]

-

Organic Chemistry in review. (n.d.). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]

-

ResearchGate. (2012). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

Dimitrova, D., Manolov, S., Ivanov, I., & Bojilov, D. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Proceedings. [Link]

-